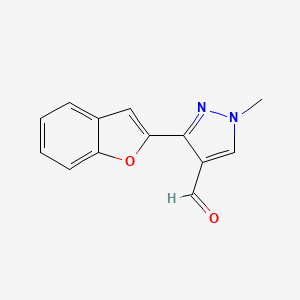

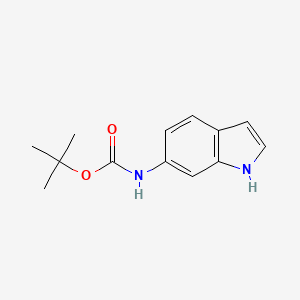

3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde

Overview

Description

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran compounds can be synthesized by the reaction of Benzofuran chalcone with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol . Novel methods for constructing benzofuran rings have been discovered in recent years .Molecular Structure Analysis

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Scientific Research Applications

Antimicrobial Agents

The benzofuran moiety in the compound is known for its biological activity, with some derivatives exhibiting antitumor and antifungal properties . This suggests potential use as an antimicrobial agent, where the compound could be tested against various pathogens to determine its efficacy.

Enzyme Inhibition

The mesanesulfonamide group present in related compounds can act as enzyme inhibitors. This property could be harnessed in the compound of interest for targeting specific enzymes in pathological conditions or for biochemical studies.

Drug Discovery

Given its unique structure, this compound could be valuable in drug discovery, particularly in the synthesis studies of new pharmacological agents. Its role in the development of novel therapeutic agents could be explored further.

Anticancer Research

Benzofuran derivatives have been investigated for their anticancer properties . The compound could be synthesized and tested for its potential efficacy against cancer cell lines in vitro and in vivo.

Bioavailability Studies

Improving bioavailability is a significant challenge in drug development. The compound could be modified to enhance its absorption and distribution characteristics, making it more effective as a therapeutic agent .

Pharmacophore Development

The compound’s structure could serve as a pharmacophore, aiding in the design of new drugs. Its interactions with biological targets could be studied to develop structure-activity relationships (SAR) that inform drug design .

Chemical Database Enrichment

Patent Literature Contribution

Mechanism of Action

Target of Action

Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used as potential inhibitors of PDE4B and have shown activity against EGFR, a member of the tyrosine kinase family .

Mode of Action

Benzofuran derivatives have been known to interact with their targets and induce changes that lead to their biological activities . For instance, they can inhibit the activity of enzymes like PDE4B , which plays a crucial role in inflammatory responses.

Biochemical Pathways

These activities suggest that they may affect multiple pathways, including those involved in tumor growth, bacterial proliferation, oxidative stress, and viral replication .

Pharmacokinetics

The bioavailability of benzofuran derivatives is generally considered in their design and synthesis .

Result of Action

Benzofuran derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines . They have also shown pro-oxidative effects and increased reactive oxygen species in cancer cells .

Action Environment

The biological activities of benzofuran derivatives suggest that they may be influenced by various factors, including the cellular environment and the presence of other molecules .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name |

3-(1-benzofuran-2-yl)-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-15-7-10(8-16)13(14-15)12-6-9-4-2-3-5-11(9)17-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJDQZJKNTVBAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC3=CC=CC=C3O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

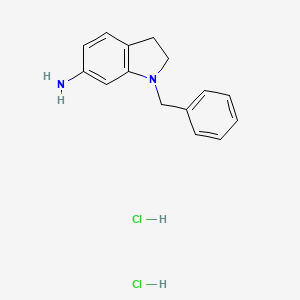

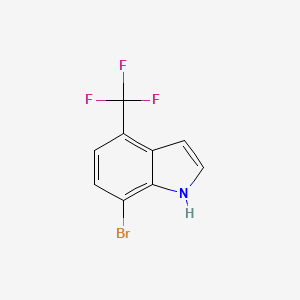

![4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1372889.png)